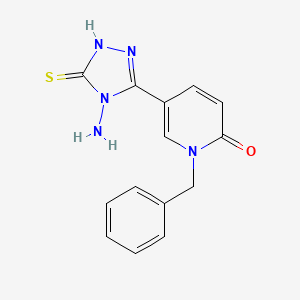
5-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-benzylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds . It contains a benzylpyridin-2-one moiety attached to a 1,2,4-triazole ring via a sulfanylidene bridge .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-triazole ring attached to a benzylpyridin-2-one moiety . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been prepared through condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Novel Chemical Compounds : Research shows the synthesis of related compounds, providing insights into the chemical properties and potential applications of 5-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-benzylpyridin-2-one. For instance, the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones and their use as starting materials for other derivatives is a relevant study in this context (Clerici, Gelmi, & Pocar, 1999).
Biological Applications
Anticancer Activity : Derivatives of triazole compounds, including those similar to the compound , have been investigated for their potential anticancer properties. For example, etodolac-thioether derivatives have shown significant activity against various cancer cell lines (Çoruh et al., 2018).
Antimicrobial Properties : Some studies have focused on the antimicrobial activities of triazole derivatives. This includes the synthesis of new Schiff bases and their evaluation for antibacterial and antifungal activities, which could be relevant for understanding the applications of this compound (Mange et al., 2013).
Pharmaceutical Research
- Drug Development : Compounds with similar structures have been investigated in the context of drug development, particularly for their potential in treating various diseases. This includes research into HIV-1 inhibitors, where triazole derivatives have shown promising results (Wu et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-benzylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c15-19-13(16-17-14(19)21)11-6-7-12(20)18(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKBNYNHDUNECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NNC(=S)N3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
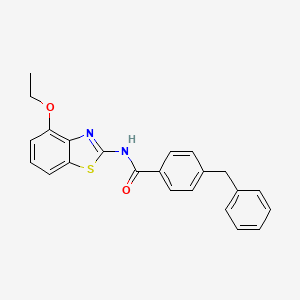
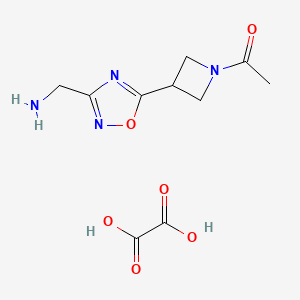
![Ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2826864.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)
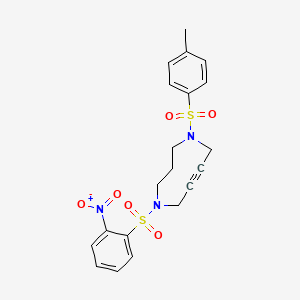

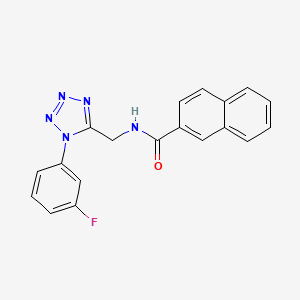

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2826871.png)
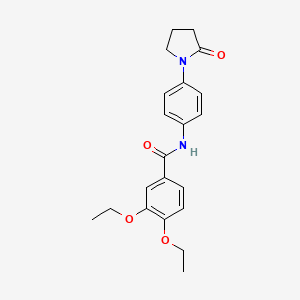
![6-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2826875.png)

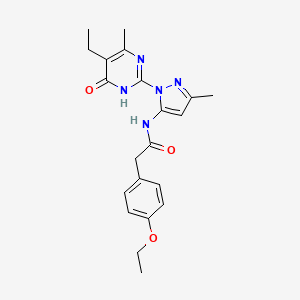
![benzyl 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2826883.png)
